molecular formula C8H6N2O5 B187330 2-Formamido-4-nitrobenzoic acid CAS No. 199523-83-6

2-Formamido-4-nitrobenzoic acid

Cat. No.: B187330
CAS No.: 199523-83-6
M. Wt: 210.14 g/mol
InChI Key: UCTBZLSBPLZVRV-UHFFFAOYSA-N
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Description

2-Formamido-4-nitrobenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by a yellow crystalline powder form and is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formamido-4-nitrobenzoic acid can be synthesized through the nitration of benzoic acid, followed by formylation. The nitration process involves treating benzoic acid with nitric acid or a mixture of nitric and sulfuric acids . The formylation step typically involves the reaction of the nitrobenzoic acid with formamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The formamido group can be hydrolyzed to yield the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed:

    Reduction: The major product is 2-formamido-4-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

2-Formamido-4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formamido-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    2-Nitrobenzoic Acid: Used as an intermediate in the synthesis of dyes and pharmaceuticals.

    4-Nitrobenzoic Acid: Utilized in the production of anesthetics and other chemicals.

    2-Fluoro-4-nitrobenzoic Acid: Employed in the synthesis of fluorinated organic compounds.

Uniqueness: 2-Formamido-4-nitrobenzoic acid is unique due to the presence of both formamido and nitro groups, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and reactivity compared to other nitrobenzoic acid derivatives.

Properties

IUPAC Name

2-formamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-4-9-7-3-5(10(14)15)1-2-6(7)8(12)13/h1-4H,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTBZLSBPLZVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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